molecular formula C20H30FN3O B5482975 N-CYCLOHEPTYL-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-CYCLOHEPTYL-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B5482975
M. Wt: 347.5 g/mol
InChI Key: CNOJUVLFKPKYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

N-cycloheptyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O/c21-18-9-7-17(8-10-18)15-23-11-13-24(14-12-23)16-20(25)22-19-5-3-1-2-4-6-19/h7-10,19H,1-6,11-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOJUVLFKPKYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-CYCLOHEPTYL-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Chemical Reactions Analysis

N-CYCLOHEPTYL-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with cannabinoid receptors. It acts as an inverse agonist at the CB1 receptor, reducing the basal G protein coupling activity . This interaction is crucial for its potential therapeutic effects in treating conditions like obesity.

Comparison with Similar Compounds

N-CYCLOHEPTYL-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can be compared with other similar compounds such as:

These compounds share a similar chemical scaffold but differ in their specific substitutions, which can affect their binding affinity and selectivity towards cannabinoid receptors.

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